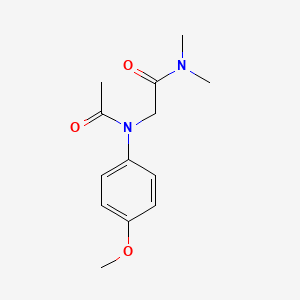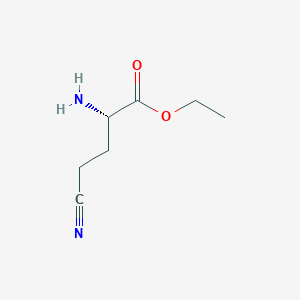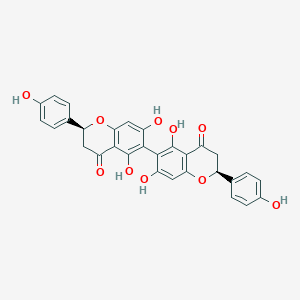![molecular formula C9H10N2O2 B13792373 2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 57224-26-7](/img/structure/B13792373.png)
2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- (9CI) is a heterocyclic compound known for its diverse biological activities. This compound is part of the pyrrolopyrazine family, which is characterized by a fused ring structure containing both pyrrole and pyrazine rings. It has been identified in various natural sources, including marine bacteria and soil-dwelling actinomycetes, and has shown significant potential in medicinal chemistry due to its antioxidant and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves multiple stepsThe subsequent steps involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography and silica gel column chromatography .
Analyse Chemischer Reaktionen
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent. Studies have demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus and its potential as a preventive agent against free-radical associated diseases . Additionally, it has been explored for its anti-quorum sensing activity, which can prevent biofilm formation by bacteria .
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . Its antimicrobial activity is linked to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis and other vital processes .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- can be compared to other similar compounds such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications. The unique structural features of Pyrrolo[1,2-a]pyrazine-1,4-dione, 2,3,6,7-tetrahydro-2-methyl-3-methylene- contribute to its distinct antioxidant and antimicrobial properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
57224-26-7 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-methyl-3-methylidene-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H10N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h4H,1,3,5H2,2H3 |
InChI-Schlüssel |
YVSDONURQUPYGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C)C(=O)N2CCC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


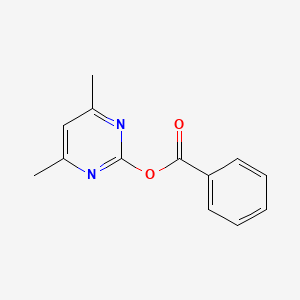
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)

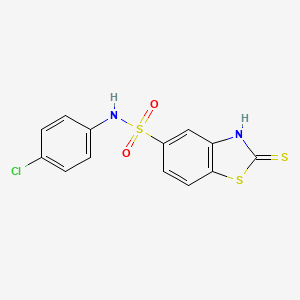
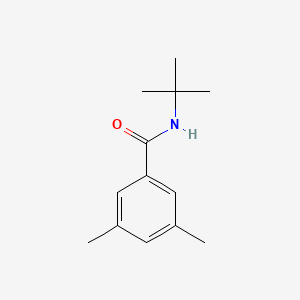
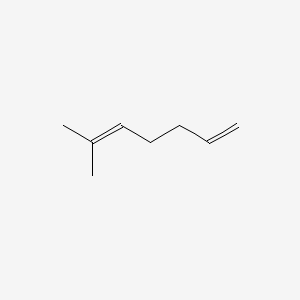
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
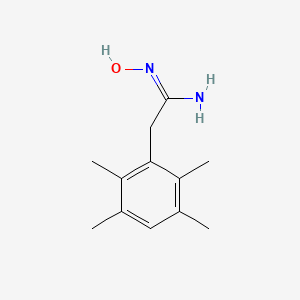
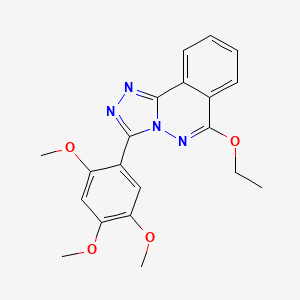
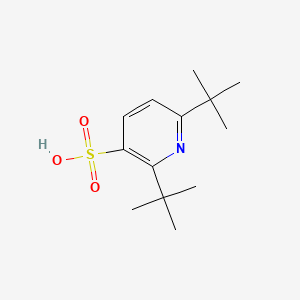
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
